molecular formula C8H21Cl2N3O B6592803 2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride CAS No. 2444713-78-2

2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride

Cat. No.: B6592803
CAS No.: 2444713-78-2
M. Wt: 246.18 g/mol
InChI Key: MRRNXJSUTIXIDL-UHFFFAOYSA-N
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Description

2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride is a synthetic organic compound known for its versatile applications in various fields, including medicinal chemistry and biochemical research. This compound is characterized by its unique structure, which includes both amino and amide functional groups, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride typically involves the reaction of ethylamine with 2-(dimethylamino)ethylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous ethanol or methanol

    Catalyst: None required

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The process involves:

    Large-scale reactors: To handle bulk quantities

    Continuous flow systems: For efficient mixing and reaction control

    Purification steps: Including recrystallization and filtration to ensure high purity of the final product

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate

    Reducing agents: Like lithium aluminum hydride or sodium borohydride

    Substitution reagents: Including alkyl halides and acyl chlorides

Major Products:

    Oxidation products: N-oxides and hydroxylamines

    Reduction products: Primary and secondary amines

    Substitution products: Various substituted amides and amines

Scientific Research Applications

2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride is widely used in scientific research due to its ability to act as a building block for more complex molecules. Its applications include:

    Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biochemical Research: Serves as a reagent in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The amino and amide groups can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, influencing their structure and function. The molecular targets often include enzymes and receptors involved in neurotransmission and metabolic pathways.

Comparison with Similar Compounds

  • 2-Amino-N-(2-(dimethylamino)ethyl)acetamide
  • N-(2-(Dimethylamino)ethyl)-2-methylaminoacetamide
  • 2-Amino-N-(2-(dimethylamino)ethyl)propanamide

Comparison: Compared to these similar compounds, 2-Amino-N-(2-(dimethylamino)ethyl)-N-ethylacetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and interaction profiles. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and modifications.

Properties

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]-N-ethylacetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19N3O.2ClH/c1-4-11(8(12)7-9)6-5-10(2)3;;/h4-7,9H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRNXJSUTIXIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN(C)C)C(=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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